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The N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that
decode ANN codons, is a universally conserved modification crucial for translational fidelity and
efficiency.[1] Its absence is linked to severe growth defects, protein folding issues, and
increased sensitivity to stress, making the t6A biosynthesis pathway a potential target for
therapeutic intervention.[1] Ribosome profiling, or Ribo-Seq, is a powerful technique that
provides a genome-wide snapshot of protein synthesis by sequencing ribosome-protected
MRNA fragments (RPFs).[2] This method allows for the precise assessment of how t6A
deficiency impacts translation dynamics at the codon level.

These notes provide a comprehensive guide to utilizing ribosome profiling to investigate the
functional consequences of t6A loss, from experimental design to data interpretation.

Key Applications of Ribosome Profiling in t6A
Research:

e Quantifying Codon-Specific Translational Defects: Determine which specific codons
experience increased ribosome pausing or "dwell time" in the absence of t6A.

o Assessing Changes in Translational Efficiency: Measure how the lack of t6A affects the
overall rate of protein synthesis for individual genes.
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« ldentifying Off-Target Translational Effects: Uncover global changes in translation, such as
increased frameshifting and initiation at non-canonical start sites.[1]

 Investigating Links to Cellular Stress Pathways: Explore how t6A deficiency impacts
signaling pathways like the Target of Rapamycin (TOR) pathway, which is sensitive to

translational defects.

Data Presentation: The Impact of t6A Absence on
Codon Occupancy

Ribosome profiling experiments comparing wild-type (WT) yeast with a t6A-deficient mutant
(e.g., tcs2A) reveal significant changes in ribosome occupancy at ANN codons. The following
table summarizes the log2 fold change in ribosome occupancy at the ribosomal A-site for
codons decoded by t6A-modified tRNAs. An increase in ribosome occupancy suggests a

slower translation rate for that specific codon.
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Log2 Fold Change
in Ribosome A-Site

Codon Amino Acid Interpretation
Occupancy (tcs2A
vs. WT)
AUA Isoleucine Increased Slower translation
ACU Threonine Decreased Faster translation
AAU Asparagine Increased Slower translation
AGU Serine No significant change -
AUC Isoleucine Decreased Faster translation
ACC Threonine Decreased Faster translation
AAC Asparagine Decreased Faster translation
AGC Serine No significant change -
AUU Isoleucine Decreased Faster translation
ACU Threonine Decreased Faster translation
AAU Asparagine Increased Slower translation
AGU Serine No significant change -
AUG Methionine Increased Slower translation
ACG Threonine Increased Slower translation
AAG Lysine No significant change -
AGG Arginine Increased Slower translation

Data adapted from studies on t6A-deficient Saccharomyces cerevisiae.[1]

Experimental Protocols

This protocol outlines the key steps for performing a ribosome profiling experiment in

Saccharomyces cerevisiae to compare a wild-type strain with a t6A-deficient mutant strain.
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l. Cell Culture and Harvest
o Culture Preparation: Grow wild-type and t6A-deficient yeast strains in appropriate media to

mid-log phase (OD600 = 0.6).

o Translation Arrest: Add cycloheximide (CHX) to a final concentration of 100 pg/mL to arrest
translating ribosomes. Incubate for 2 minutes at 30°C.

o Harvesting: Rapidly harvest cells by vacuum filtration and immediately flash-freeze the cell
pellet in liquid nitrogen. Store at -80°C until further use.

Il. Preparation of Cell Lysate and Ribosome Footprinting

o Cryogenic Lysis: Lyse the frozen cell pellets by cryogenic grinding in the presence of lysis
buffer (20 mM Tris-HCI pH 7.4, 150 mM NaCl, 5 mM MgCI2, 1 mM DTT, 100 pg/mL CHX,
and 1% Triton X-100).

» Clarification: Thaw the lysate on ice and clarify by centrifugation to remove cell debris.

» Nuclease Treatment: Treat the supernatant with RNase | to digest mRNA not protected by
ribosomes. The amount of RNase | should be optimized for the specific cell type and lysate
concentration.

o Stop Nuclease Digestion: Inactivate the RNase | by adding a potent RNase inhibitor.

lll. Isolation of Monosomes

e Sucrose Gradient Ultracentrifugation: Load the RNase I-treated lysate onto a sucrose
density gradient (e.g., 10-50%) and centrifuge at high speed to separate polysomes,
monosomes, and ribosomal subunits.

» Fractionation: Fractionate the gradient while monitoring absorbance at 254 nm. Collect the
fractions corresponding to the 80S monosome peak.

IV. Library Preparation and Sequencing

o RNA Extraction: Extract the ribosome-protected mRNA fragments (RPFs) from the collected
monosome fractions using a suitable RNA extraction method (e.g., hot acid phenol-
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chloroform extraction).

Size Selection: Isolate the RPFs, which are typically 28-30 nucleotides in length, by
polyacrylamide gel electrophoresis (PAGE).

rRNA Depletion: Remove contaminating ribosomal RNA fragments using a targeted rRNA
depletion Kkit.

Library Construction:

o 3'Adapter Ligation: Ligate a pre-adenylated DNA adapter to the 3' end of the RPFs.

o Reverse Transcription: Synthesize cDNA from the adapter-ligated RPFs using a reverse
transcriptase and a specific primer.

o Circularization: Circularize the resulting cDNA.

o PCR Amplification: Amplify the circularized cDNA using primers that add the necessary
sequences for high-throughput sequencing.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

V. Data Analysis

Quality Control and Adapter Trimming: Remove adapter sequences and filter for high-quality
reads.

Alignment: Align the cleaned reads to the yeast genome and transcriptome.

P-site Offset Determination: Determine the offset from the 5' end of the reads to the
ribosomal P-site to map the precise location of the ribosome.

Codon Occupancy Analysis: Calculate the ribosome dwell time at each codon by normalizing
the number of ribosome footprints at a given codon by the total number of footprints in the
corresponding gene.

Differential Expression Analysis: Compare codon occupancy and translation efficiency
between the wild-type and t6A-deficient strains to identify significant changes.
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Visualizations
Experimental Workflow for Ribosome Profiling
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Click to download full resolution via product page

Ribosome profiling experimental workflow.

t6A Biosynthesis and its Link to TOR Signaling
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t6A biosynthesis and its influence on TOR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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